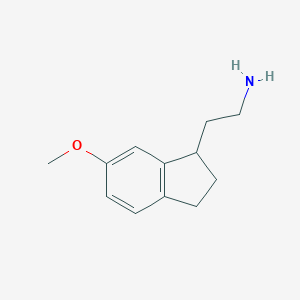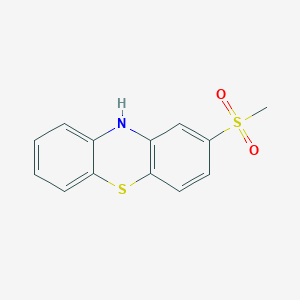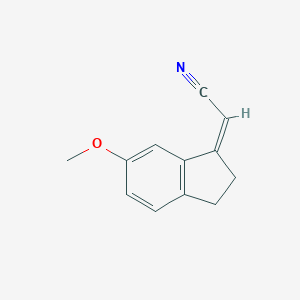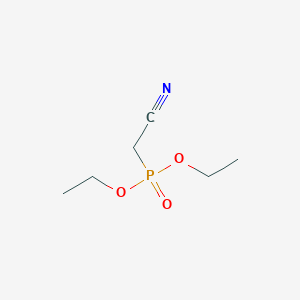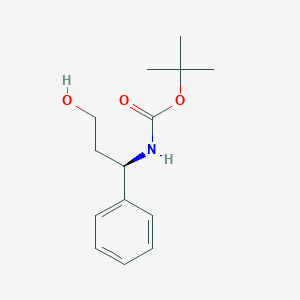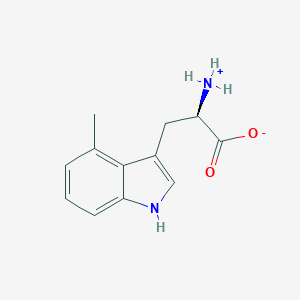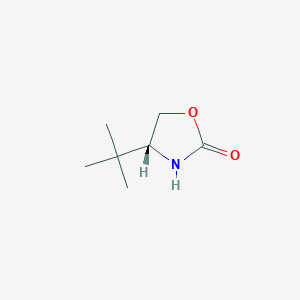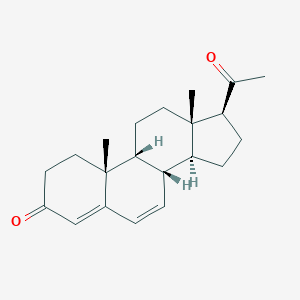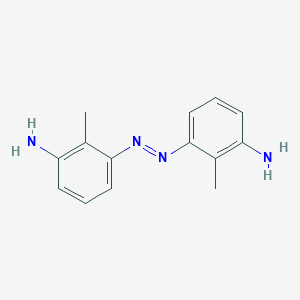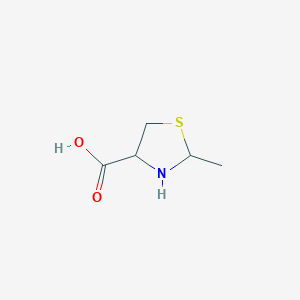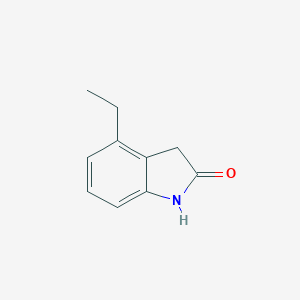
4-Ethyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-Ethyl-1,3-dihydro-2H-indol-2-one involves various strategies. For instance, the synthesis of a structurally similar compound, 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, was achieved and showed significant anti-inflammatory properties . Another related compound, 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole, was synthesized using a one-pot three-component reaction at room temperature, indicating the versatility of indole synthesis methods . Additionally, a DABCO-catalyzed formal [4 + 2] cycloaddition was used to create dihydropyran-fused indoles, demonstrating the utility of cycloaddition reactions in indole chemistry . Furthermore, a catalyst-free, three-component reaction was employed to prepare functionalized dihydro-1H-indol-4(5H)-ones, highlighting the efficiency of such methods in indole synthesis .
Molecular Structure Analysis
The molecular structure of these indole derivatives has been extensively characterized using various spectroscopic techniques. Single crystal X-ray diffraction (XRD) was used to determine the structure of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole, which crystallized in the monoclinic system . Similarly, the structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was elucidated using single-crystal XRD, revealing its crystallization in the orthorhombic system . These studies confirm the diverse structural motifs accessible within the indole scaffold.
Chemical Reactions Analysis
The indole derivatives discussed exhibit a range of reactivities. The compound synthesized in was evaluated for its ability to inhibit prostaglandin production, a key factor in inflammation. The formal [4 + 2] cycloaddition reaction described in showcases the reactivity of indole derivatives in cycloaddition reactions, which are pivotal in constructing complex molecular architectures. The synthesis of dihydro-1H-indol-4(5H)-ones without a catalyst also underscores the potential for efficient and green chemical transformations within this class of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these indole derivatives are closely tied to their molecular structures. For example, the compound in was analyzed using vibrational spectroscopy and NMR, which are essential for understanding the physical properties of these molecules. The antitumor activity of the compound in against Hela cells in vitro, with an IC50 value of 4.71 µmol/L, indicates the potential biological relevance of these physical and chemical properties. Additionally, the compound in displayed interesting optical properties, such as fluorescence emission and large Stokes shifts, which are important for applications in materials science.
Aplicaciones Científicas De Investigación
Environment-Friendly Synthesis
A study by Örkényi et al. (2017) focuses on the environment-friendly synthesis of indoline derivatives using flow chemistry techniques. The research highlights a novel, one-step heterogeneous catalytic hydrogenation process for synthesizing ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate, aiming for an efficient production method that minimizes the use of harmful chemicals and significantly reduces reaction time from days to minutes, enhancing productivity approximately 200 times more than traditional batch processes (Örkényi et al., 2017).
Antimicrobial Activity
Prasad (2017) describes the synthesis, characterization, and antimicrobial activity of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide. This study demonstrates the potential of indole derivatives in combating microbial infections, highlighting their significance in the development of new antimicrobial agents (Prasad, 2017).
Antiprotozoal and Anticancer Applications
El-Gendy and Ahmedy (2000) synthesized 2-indolinone derived oximes and spiro-isoxazolines, conducting in vitro screenings for their growth inhibitory activity against a range of microorganisms. Their findings underscore the potential of these compounds in developing treatments for various diseases, including those caused by protozoa and cancer cells (El-Gendy & Ahmedy, 2000).
Synthesis of Dihydropyran-fused Indoles
Chen et al. (2011) developed an unusual formal [4 + 2] cycloaddition of ethyl allenoate with arylidenoxindoles for the synthesis of dihydropyran-fused indoles. This catalyzed reaction not only showcases the versatility of indole derivatives in organic synthesis but also opens up new pathways for creating compounds with potential pharmacological activities (Chen et al., 2011).
Photochemical Synthesis
Ikeda et al. (1974) highlighted the photochemical synthesis of 2,3-homoindoles, demonstrating the use of ethyl 2-cyano-4-methyl-1,2-di-hydroquinoline-1-carboxylates in ethanol to yield ethyl endo-1-cyano-6b-methyl-1, 1a,2,6b-tetra-hydrocycloprop[b]indole-2-carboxylates. This research presents an innovative approach to synthesizing indole derivatives, showing the importance of photochemical reactions in creating complex organic compounds (Ikeda et al., 1974).
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-4-3-5-9-8(7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCHHQOLJQJASK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CC(=O)NC2=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632601 |
Source


|
| Record name | 4-Ethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,3-dihydro-2H-indol-2-one | |
CAS RN |
954117-24-9 |
Source


|
| Record name | 4-Ethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

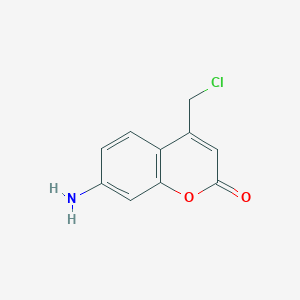
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
